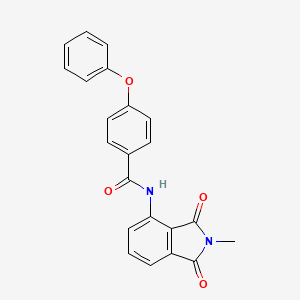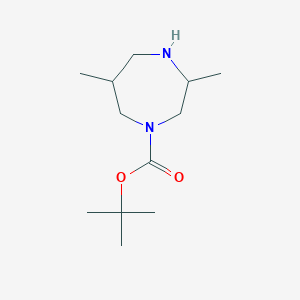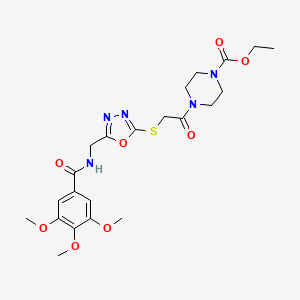
1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide is also known as Perampanel . It is a third-generation Antiepileptic Drug (AED) known with the proprietary brand name of Fycompa® (Eisai, Hatfield) in the UK and Banzel® (Eisai, Hatfield) in the USA .
Physical And Chemical Properties Analysis
Perampanel has a molecular formula of C23H15N3O and a molecular weight of 349.38 . It has a predicted boiling point of 619.1±55.0 °C and a predicted density of 1.31±0.1 g/cm3 . It is soluble in DMSO and is available in powder form .Applications De Recherche Scientifique
Heterocyclic Synthesis and Functionalization
Research has explored the synthesis and functionalization of heterocyclic compounds similar to 1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of heterocyclic acid chlorides with diamines, leading to the formation of various heterocyclic carboxamides (Yıldırım, Kandemirli, & Demir, 2005). These reactions are significant for synthesizing compounds with potential biological activities and material applications.
Material Science Applications
Compounds structurally related to 1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide have been utilized in the development of materials science, particularly in creating novel polyamides and polyimides. For example, rigid-rod polyamides and polyimides derived from related diamino and carboxy-terminated terphenyl compounds exhibit excellent thermooxidative stability and potential for advanced material applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Antimicrobial Activity
Several studies have focused on synthesizing novel carboxamide derivatives and evaluating their antimicrobial properties. This research is crucial for developing new antibiotics and antibacterial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019). The exploration of these compounds contributes to the ongoing search for effective treatments against resistant microbial strains.
Catalysis and Chemical Transformations
The utility of related compounds in catalytic processes and chemical transformations has also been a subject of investigation. For instance, benzamides and alkynes' oxidative cycloaddition has been catalyzed by Rh(III), demonstrating the potential of these compounds in facilitating diverse chemical reactions (Hyster & Rovis, 2010).
Mécanisme D'action
Target of Action
The compound 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide primarily targets the AMPA glutamate receptors, which are found primarily on postsynaptic neurons in the brain . These receptors play a crucial role in the transmission of excitatory signals across the synapses in the central nervous system .
Mode of Action
As a selective, noncompetitive antagonist of AMPA, 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide prevents the opening of ion channels associated with these receptors . This action reduces the propagation of action potential, thereby modulating the excitatory neurotransmission .
Biochemical Pathways
The compound’s interaction with AMPA receptors affects the glutamatergic neurotransmission pathway. This pathway is involved in various cognitive functions, including learning and memory. By inhibiting the AMPA receptors, the compound can modulate the activity within this pathway, potentially influencing these cognitive processes .
Pharmacokinetics
The pharmacokinetic properties of 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide include a high protein binding of 95% and a biological half-life of 105 hours . The compound is excreted mainly as metabolites, with 22% being excreted unchanged in urine . The volume of distribution ranges between 51-105 Litres . These properties impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide’s action primarily involve the modulation of excitatory neurotransmission. By inhibiting the AMPA receptors, the compound can reduce the propagation of action potentials, potentially leading to a decrease in the excitatory signals within the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. For instance, the presence of other drugs, particularly those known as CYP450 3A enzyme inducers, can affect the metabolism of the compound, altering its plasma concentrations . Additionally, factors such as pH levels and temperature can impact the stability of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-12-16-8-4-5-9-18(16)22-20(25)17-10-11-19(24)23(14-17)13-15-6-2-1-3-7-15/h1-11,14H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNXNKWYWLYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)
![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)

![1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole](/img/structure/B2966185.png)
![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)

![2-Cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2966191.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2966192.png)
![Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride](/img/structure/B2966194.png)
![methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)

![4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid](/img/structure/B2966198.png)

